molecular formula C11H11N3O2S B15181844 Ethanediamide, N-methyl-N'-(6-methyl-2-benzothiazolyl)- CAS No. 104388-93-4

Ethanediamide, N-methyl-N'-(6-methyl-2-benzothiazolyl)-

Cat. No.: B15181844
CAS No.: 104388-93-4
M. Wt: 249.29 g/mol
InChI Key: MBQXEDGYSYBIDR-UHFFFAOYSA-N
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Description

Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)-: is a chemical compound characterized by its complex structure, which includes multiple bonds, aromatic rings, and secondary amide groups . This compound is notable for its unique combination of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of appropriate amines with benzothiazole derivatives under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives .

Scientific Research Applications

Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

  • Ethanediamide, N-methyl-N’-(benzothiazolyl)-
  • Ethanediamide, N-methyl-N’-(2-benzothiazolyl)-
  • Ethanediamide, N-methyl-N’-(4-methyl-2-benzothiazolyl)-

Uniqueness: Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

104388-93-4

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-methyl-N'-(6-methyl-1,3-benzothiazol-2-yl)oxamide

InChI

InChI=1S/C11H11N3O2S/c1-6-3-4-7-8(5-6)17-11(13-7)14-10(16)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,14,16)

InChI Key

MBQXEDGYSYBIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NC

Origin of Product

United States

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